2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one
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Overview
Description
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one is a complex organic compound with a unique structure that combines a hydroxyphenyl group, a methoxybenzyl group, and a methylpyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-hydroxybenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base, which is then cyclized with methyl isocyanate to yield the desired pyrimidinone structure. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrimidinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-hydroxyphenyl)-4H-chromen-4-one: A flavonoid with similar hydroxyphenyl and pyrimidinone structures.
5-(4-methoxybenzyl)-2,4-dihydroxy-3-methylpyrimidine: A pyrimidine derivative with similar functional groups.
Uniqueness
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one is unique due to its combination of hydroxyphenyl, methoxybenzyl, and methylpyrimidinone moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C19H18N2O4/c1-21-18(14-4-3-5-15(22)10-14)20-11-17(19(21)23)25-12-13-6-8-16(24-2)9-7-13/h3-11,22H,12H2,1-2H3 |
InChI Key |
UBBXNNHHWJVYQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=C(C1=O)OCC2=CC=C(C=C2)OC)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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